
(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester
説明
(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Pathways and Chemical Reactions
(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester and its derivatives are explored for their potential in various synthetic chemical pathways, highlighting their versatility in organic synthesis. One study demonstrates the use of related brominated and chlorinated esters in the synthesis of pyrromethenes, showcasing their role in producing compounds with alternating acetic and propionic acid groups through specific bromination techniques (Rowold & MacDonald, 1978). Similarly, derivatives of the ester have been used to synthesize novel compounds through reactions with oximes, leading to the formation of new ring systems with potential applications in material science and pharmaceuticals (Pascual et al., 2000).
Chemical Stability and Decomposition Analysis
Research into the thermal behavior of related ester compounds provides insight into their stability and decomposition patterns. Studies on methyl esters of triazole and triazine derivatives indicate that these compounds exhibit stability up to their melting points, followed by decomposition into various products, including CO2 and NH3, under certain conditions (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005). This research is critical for understanding the safe handling and potential applications of these compounds in various industrial processes.
Antimicrobial and Antitumor Activities
The ester and its analogs have been investigated for their biological activities, including their potential as antimicrobial and antitumor agents. For instance, studies on new triazole derivatives incorporating the ester moiety have shown antimicrobial activity against various microorganisms, although specific compounds within this class did not exhibit antifungal activity against yeast-like fungi. Additionally, certain derivatives demonstrated inhibitory effects on mycelial growth and possessed antitumor activity towards breast cancer (Demirbas et al., 2004). This highlights the potential of this compound derivatives in the development of new therapeutic agents.
Organic Synthesis and Ligand Binding Properties
Further research into the ester's derivatives has explored their use in organic synthesis and their binding properties to various biological targets. For example, studies have identified high-affinity ligands for the dopamine and serotonin transporters among 3-beta-(p-substituted phenyl)tropane-2-beta-carboxylic acid methyl esters, indicating the potential therapeutic relevance of these compounds in treating disorders related to neurotransmitter imbalance (Carroll et al., 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 2-(3-bromo-5-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGQGTOTWJCQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960305-70-8 | |
| Record name | methyl 2-(3-bromo-5-chlorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)
![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)
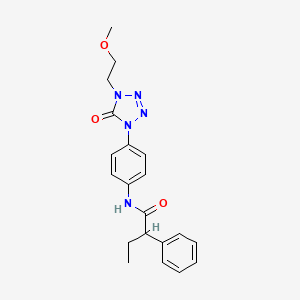
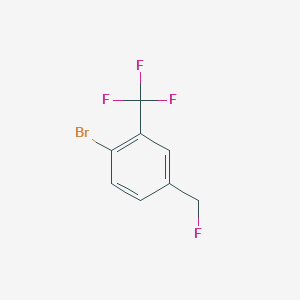
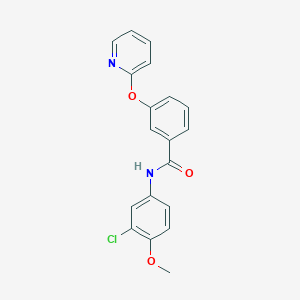
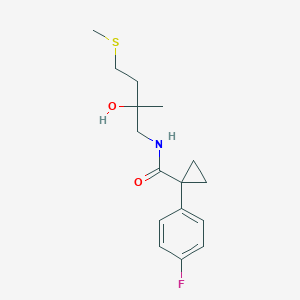
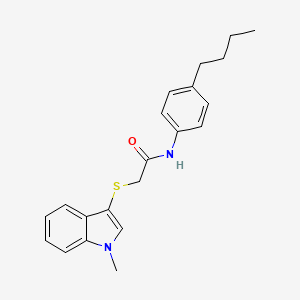

![4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483721.png)
![2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B2483725.png)

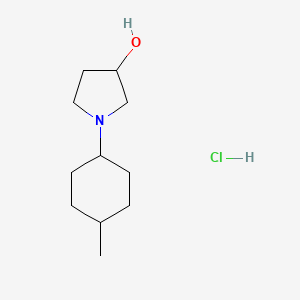
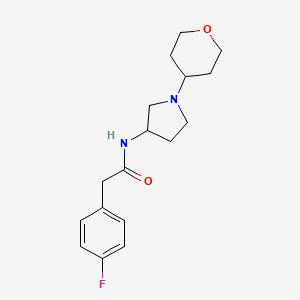
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2483730.png)
